molecular formula C18H16ClNO3 B2773992 3-(4-Chloro-phenyl)-8-dimethylaminomethyl-7-hydroxy-chromen-4-one CAS No. 302575-37-7

3-(4-Chloro-phenyl)-8-dimethylaminomethyl-7-hydroxy-chromen-4-one

Cat. No. B2773992
CAS RN: 302575-37-7
M. Wt: 329.78
InChI Key: LLOZTZGFSFSCOS-UHFFFAOYSA-N
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Description

3-(4-Chloro-phenyl)-8-dimethylaminomethyl-7-hydroxy-chromen-4-one, also known as CDMC, is a chemical compound that belongs to the class of chromenone derivatives. It has been extensively studied for its potential applications in scientific research due to its unique chemical properties.

Scientific Research Applications

Synthesis and Nonlinear Optical Properties

One study focused on the synthesis of a novel chalcone derivative compound, which exhibited significant third-order nonlinear optical properties. This property suggests its potential as a candidate for optical device applications like optical limiters (Rahulan et al., 2014).

Antibacterial and Antioxidant Applications

Another research explored the synthesis of new derivatives, demonstrating notable antibacterial activity against Escherichia coli and Pseudomonas aeruginosa, alongside antioxidant activities. This highlights the compound's potential in developing new antibacterial and antioxidant agents (Al-ayed, 2011).

Catalysis in Organic Synthesis

Research into novel polystyrene-supported catalysts utilized for the Michael addition in the synthesis of Warfarin and its analogues showcases the compound's role in enhancing green chemistry methodologies. The catalysts proved to be efficient, recoverable, and reusable, underscoring the importance of environmentally friendly approaches in organic synthesis (Alonzi et al., 2014).

Spectral and Acid-Base Properties

A study on the derivatives of 7-hydroxy-2-phenyl-4H-chromen-4-one, including compounds with chloro, methoxy, and dimethylamino substituents, investigated their ground-state and electronically excited-state behavior. This research is pivotal for understanding the substituent effect on spectral properties, which could be beneficial in designing fluorescent materials (Serdiuk & Roshal, 2015).

Fluorescent Probing and Solvent Interaction

Another application involves the compound acting as a fluorescent probe sensitive to hydrogen bonding interactions, which can significantly affect its emission spectra. This characteristic makes it suitable for studying solvent properties and interactions, providing insights into the solution dynamics (Pivovarenko et al., 2004; Pivovarenko et al., 2005).

properties

IUPAC Name

3-(4-chlorophenyl)-8-[(dimethylamino)methyl]-7-hydroxychromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16ClNO3/c1-20(2)9-14-16(21)8-7-13-17(22)15(10-23-18(13)14)11-3-5-12(19)6-4-11/h3-8,10,21H,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLOZTZGFSFSCOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC1=C(C=CC2=C1OC=C(C2=O)C3=CC=C(C=C3)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>49.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49641794
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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